molecular formula C25H20BrCl2P B14138417 [(3,5-Dichlorophenyl)methyl](triphenyl)phosphanium bromide CAS No. 88812-21-9

[(3,5-Dichlorophenyl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14138417
CAS No.: 88812-21-9
M. Wt: 502.2 g/mol
InChI Key: VWCLAZFAGDBTDV-UHFFFAOYSA-M
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Description

(3,5-Dichlorophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrCl2P. It is a white crystalline solid that is soluble in polar organic solvents. This compound is primarily used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Dichlorophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (3,5-dichlorophenyl)methyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of (3,5-Dichlorophenyl)methylphosphanium bromide follows a similar procedure but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding alcohol, while oxidation with hydrogen peroxide can produce the corresponding oxide.

Scientific Research Applications

(3,5-Dichlorophenyl)methylphosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is widely used in the Wittig reaction to synthesize alkenes. It also serves as a precursor for the synthesis of various organophosphorus compounds.

    Biology: The compound is used in studies involving cell membrane potentials and ion transport due to its ability to form stable phosphonium salts.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is used as a catalyst in various industrial chemical reactions and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)methylphosphanium bromide involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as intermediates in the formation of alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the dichlorophenyl group. It is also used in the Wittig reaction and other organic synthesis applications.

    Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.

    Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a dichlorophenyl group and is used in similar applications.

Uniqueness

(3,5-Dichlorophenyl)methylphosphanium bromide is unique due to the presence of the dichlorophenyl group, which can impart different reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is required.

Properties

CAS No.

88812-21-9

Molecular Formula

C25H20BrCl2P

Molecular Weight

502.2 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H20Cl2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2;1H/q+1;/p-1

InChI Key

VWCLAZFAGDBTDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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